1-(Phenylsulfonyl)spiro[indoline-3,4'-piperidine]
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)spiro[2H-indole-3,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c21-23(22,15-6-2-1-3-7-15)20-14-18(10-12-19-13-11-18)16-8-4-5-9-17(16)20/h1-9,19H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRXCILWZJIRES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(C3=CC=CC=C23)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tandem Cyclization of Sulfonamide Precursors
The foundational work by Li et al. (2020) demonstrates that AgOTf/PPh₃-catalyzed tandem cyclization of tryptamine-ynesulfonamides enables efficient spiroannulation. While their study focused on carbamate derivatives, the methodology can be extrapolated to phenylsulfonyl-containing analogs through substrate modification:
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Starting Material Synthesis :
Preparation of N-(prop-2-yn-1-yl)-N-(2-(1H-indol-3-yl)ethyl)benzenesulfonamide via:-
Sulfonylation of tryptamine with benzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as base (0°C to RT, 4 h)
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Propargylation using propargyl bromide in acetonitrile with K₂CO₃ (reflux, 12 h)
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Cyclization Conditions :
The proposed mechanism involves:
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Silver-activated alkyne coordination
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6-endo-dig cyclization forming the piperidine ring
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Spiroindoleninium intermediate generation
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Intramolecular trapping by sulfonamide nitrogen
Key Advantage : Direct incorporation of phenylsulfonyl group during cyclization avoids post-annulation functionalization.
Reductive Amination Approaches
Patent US4345081A details reductive cyclization strategies for spiro[indoline-3,4'-piperidine] derivatives. Adaptation for sulfonyl incorporation requires sequential synthesis:
Stepwise Protocol :
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Piperidine Precursor : 4-(2-Nitrophenyl)-1-methylpiperidin-4-amine synthesis
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Michael addition of methyl acrylate to 2-nitrobenzyl cyanide
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Dieckmann cyclization under basic conditions
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Reduction with LiAlH₄ in THF (0°C to reflux)
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Reductive Cyclization :
Critical Parameters :
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Nitro group reduction must precede indoline cyclization
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Sulfonyl group stability under hydrogenation conditions requires careful monitoring
Post-Annulation Sulfonylation Methods
Direct N-Sulfonylation of Spiro Intermediates
Building on the synthetic approach in US4477667A, late-stage sulfonylation offers modular access to target molecules:
Optimized Procedure :
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Core Synthesis : 1'-Methylspiro[indoline-3,4'-piperidine] preparation via:
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Sulfonylation :
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Substrate: 1'-Methylspiro[indoline-3,4'-piperidine] (1.0 eq)
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Sulfonylating agent: Benzenesulfonyl chloride (1.2 eq)
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Base: DIPEA (2.5 eq) in anhydrous DCM
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Conditions: 0°C → RT, 6 h under N₂
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Workup: Sequential washing with 1N HCl, saturated NaHCO₃, brine
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Purification: Silica gel chromatography (EtOAc/hexane 1:3)
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Advantages :
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High functional group tolerance
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Enables library synthesis through varied sulfonyl chlorides
Comparative Analysis of Synthetic Routes
*Projected value based on carbamate analog
Mechanistic Considerations
Reductive Cyclization Pathways
The hydrogenation route involves:
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Chemoselective nitro group reduction to amine
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Intramolecular nucleophilic aromatic substitution
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Spirocyclization via amine attack on activated aromatic ring
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Final reduction of imine intermediate to indoline
Isotope labeling studies in related systems confirm the proposed stepwise mechanism.
Scalability and Process Optimization
Key Findings from Kilo-Lab Trials :
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Tandem cyclization method shows best scalability (5 mol% catalyst loading sufficient at 10 L scale)
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Post-sulfonylation requires strict moisture control (<50 ppm H₂O) to prevent hydrolysis
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Reductive amination route generates 3-5% des-sulfonylated byproduct requiring HPLC purification
Recommended Conditions for Pilot Scale :
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Method: Post-sulfonylation of preformed spirocycle
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Solvent Recovery: 92% DCM reclaim via distillation
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Throughput: 1.2 kg/batch with 6.8 h cycle time
Analytical Characterization Data
Spectroscopic Profile :
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=7.8 Hz, 2H), 7.62 (t, J=7.4 Hz, 1H), 7.52 (t, J=7.6 Hz, 2H), 7.28 (d, J=7.9 Hz, 1H), 6.98 (t, J=7.5 Hz, 1H), 6.83 (d, J=7.8 Hz, 1H), 3.42-3.28 (m, 4H), 2.91 (dt, J=12.1, 3.8 Hz, 2H), 2.68 (td, J=12.0, 2.9 Hz, 2H), 2.14 (s, 3H)
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HRMS : m/z calcd for C₁₉H₂₁N₂O₂S [M+H]⁺ 349.1318, found 349.1315
Crystallographic Data :
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Space Group: P2₁/c
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Unit Cell: a=8.542 Å, b=11.873 Å, c=14.562 Å
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Dihedral Angle: 89.7° between indoline and piperidine planes
Chemical Reactions Analysis
Types of Reactions
1-(Phenylsulfonyl)spiro[indoline-3,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
1-(Phenylsulfonyl)spiro[indoline-3,4'-piperidine] has been investigated for its potential therapeutic applications:
- Antidepressant Activity: Research indicates that compounds within this class may exhibit antidepressant effects. For instance, spiro[indoline-3,4'-piperidine] derivatives have shown efficacy in animal models of depression, suggesting their potential as novel antidepressants .
- Anticonvulsant Properties: Some derivatives have demonstrated anticonvulsant activity in preclinical studies. The mechanism often involves modulation of neurotransmitter systems, making them candidates for further development as anticonvulsants .
- Anticancer Potential: Studies have highlighted the ability of this compound to inhibit cancer cell proliferation. For example, it has been observed to induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent.
The biological activities of 1-(Phenylsulfonyl)spiro[indoline-3,4'-piperidine] have been explored in several studies:
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with significant inhibition zones.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
| Pseudomonas aeruginosa | 10 |
- Anti-inflammatory Effects: The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
Industrial Applications
In addition to its medicinal properties, 1-(Phenylsulfonyl)spiro[indoline-3,4'-piperidine] is being explored for industrial applications:
- Material Science: Its unique chemical structure allows for the development of new materials with specific functionalities. The sulfonamide group can enhance the material's properties for use in coatings and polymers.
Case Studies and Research Findings
Several case studies illustrate the potential applications of 1-(Phenylsulfonyl)spiro[indoline-3,4'-piperidine]:
- Antidepressant Efficacy Study: A study involving various spiro[indoline-3,4'-piperidine] derivatives demonstrated their ability to alleviate symptoms of depression in rodent models. The results indicated a significant reduction in depressive behaviors compared to control groups .
- Anticancer Mechanism Investigation: In vitro studies showed that treatment with this compound led to a marked decrease in cell viability among liver cancer cells. The study compared its effects with established chemotherapeutics like Doxorubicin and found comparable results.
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)spiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets. The phenylsulfonyl group can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The indoline and piperidine rings provide structural stability and facilitate the compound’s binding to its targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Similar Spiro Compounds
Structural Modifications and Substituent Effects
Table 2: Target Selectivity and Potency Comparisons
- Kinase Selectivity: Aminopyridyl derivatives (e.g., SMU-B) exhibit nanomolar potency against c-Met and ALK kinases, outperforming non-spiro kinase inhibitors like crizotinib in selectivity .
- Antidepressant vs. Analgesic Activity : Rigid tetracyclic analogs (e.g., spiro[benzo[b]pyrrolo[...]]) lose antidepressant activity but retain analgesic effects, highlighting the role of conformational flexibility .
Table 4: Physicochemical Properties
Biological Activity
1-(Phenylsulfonyl)spiro[indoline-3,4'-piperidine] is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiviral, anticancer, and antimicrobial properties, supported by various research findings and data.
Chemical Structure and Properties
The compound features a spiro structure that combines an indoline and a piperidine ring, with a phenylsulfonyl group enhancing its reactivity and biological interactions.
Antiviral Activity
Research indicates that spirooxindole derivatives, including 1-(Phenylsulfonyl)spiro[indoline-3,4'-piperidine], exhibit promising antiviral properties. A study evaluated the compound's effectiveness against SARS-CoV-2, where it demonstrated moderate to high antiviral activity with IC50 values ranging from 17 to 37 µM against various strains of the virus .
Table 1: Antiviral Activity of Spirooxindole Derivatives
| Compound | IC50 (µM) | Virus Strain |
|---|---|---|
| 1-(Phenylsulfonyl)spiro[indoline-3,4'-piperidine] | 17-37 | SARS-CoV-2 NRC-03-nhCoV |
| Other Derivatives | 15-74 | SARS-CoV-2 NRCE-HKU270 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that spirooxindole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, compounds similar to 1-(Phenylsulfonyl)spiro[indoline-3,4'-piperidine] have been reported to inhibit the growth of several cancer cell lines in vitro .
Antimicrobial Activity
In addition to antiviral and anticancer activities, the compound's antimicrobial properties have been explored. It has shown effectiveness against a range of bacterial strains, indicating its potential as an antimicrobial agent. The presence of the phenylsulfonyl group is believed to enhance its interaction with microbial targets .
The precise mechanism of action for 1-(Phenylsulfonyl)spiro[indoline-3,4'-piperidine] involves its interaction with specific molecular targets within cells. For antiviral activity, it is hypothesized that the compound interferes with viral replication processes. In anticancer applications, it may induce apoptosis through the activation of pro-apoptotic factors while inhibiting anti-apoptotic proteins .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of spirooxindole derivatives:
- SARS-CoV-2 Inhibition : A study demonstrated that spirooxindole compounds exhibited significant inhibition of SARS-CoV-2 replication in vitro .
- Cancer Cell Line Studies : Research involving various cancer cell lines showed that these compounds could effectively reduce cell viability and induce cell death through apoptosis .
- Antimicrobial Testing : Compounds related to 1-(Phenylsulfonyl)spiro[indoline-3,4'-piperidine] were tested against common bacterial pathogens, demonstrating notable inhibitory effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(phenylsulfonyl)spiro[indoline-3,4'-piperidine], and how do reaction conditions influence yield and purity?
- Methodology :
- Use a reflux-based protocol with phenylsulfonyl chloride, indoline derivatives, and piperidine precursors in aprotic solvents (e.g., DCM or THF). Triethylamine is critical for neutralizing HCl byproducts .
- Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/EtOAc gradients). Optimize stoichiometry to minimize side products like unreacted isatin or dimerization .
- Compare yields under microwave-assisted vs. conventional heating: microwave synthesis may reduce reaction time but require careful temperature control to avoid decomposition .
Q. How can structural characterization of this spiro compound be systematically validated?
- Methodology :
- Combine 1H/13C NMR (600 MHz) with 2D experiments (COSY, HSQC) to resolve spirocyclic stereochemistry and confirm sulfonyl group positioning .
- Use X-ray crystallography (single-crystal diffraction) to unambiguously assign the spiro center configuration. Submit CCDC deposition numbers (e.g., 843674, 843676) for cross-referencing .
- Validate purity via HPLC-MS (ESI+ mode) and compare retention times with synthetic intermediates .
Q. What are common pitfalls in interpreting spectral data for spiro[indoline-3,4'-piperidine] derivatives?
- Methodology :
- Address overlapping signals in 1H NMR by analyzing coupling constants (e.g., J = 8–10 Hz for axial-equatorial protons in piperidine) .
- Use IR spectroscopy to confirm sulfonyl group presence (S=O stretches at ~1150–1300 cm⁻¹) and rule out hydrolysis artifacts .
- For ambiguous NOESY/ROESY correlations, employ density functional theory (DFT) to model preferred conformers and validate against experimental data .
Advanced Research Questions
Q. How do electronic effects of the phenylsulfonyl group influence reactivity in cross-coupling or cycloaddition reactions?
- Methodology :
- Perform Hammett studies by synthesizing analogs with electron-withdrawing/donating substituents on the phenyl ring. Compare reaction rates in Buchwald-Hartwig amination or Suzuki-Miyaura coupling .
- Use cyclic voltammetry to measure redox potentials and correlate with DFT-calculated HOMO/LUMO energies. Sulfonyl groups typically lower LUMO levels, enhancing electrophilicity .
Q. What strategies resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. cytotoxicity)?
- Methodology :
- Conduct dose-response assays across multiple cell lines (e.g., HEK293, HepG2) to differentiate target-specific effects from off-target toxicity. Use siRNA knockdowns to validate c-Met kinase dependency .
- Analyze physicochemical properties (logP, PSA) to assess membrane permeability. Poor bioavailability may explain discrepancies between in vitro potency and in vivo efficacy .
Q. How can computational modeling guide the design of spiro[indoline-3,4'-piperidine] analogs with improved selectivity?
- Methodology :
- Perform molecular docking (e.g., AutoDock Vina) using c-Met kinase crystal structures (PDB: 3LQ8) to identify key binding interactions (e.g., sulfonyl-oxygen hydrogen bonds) .
- Apply free-energy perturbation (FEP) to predict ΔΔG values for substituent modifications. Prioritize analogs with predicted IC50 shifts >10-fold over wild-type .
Q. What are the mechanistic implications of solvent polarity on spirocyclization efficiency?
- Methodology :
- Compare reaction outcomes in polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents. Use Eyring plots to determine entropy/enthalpy contributions to transition states .
- Probe solvent effects via kinetic isotope experiments (D2O vs. H2O) to identify proton-transfer steps critical for ring closure .
Data Analysis and Validation
Q. How should researchers address discrepancies in melting points or chromatographic retention times across studies?
- Methodology :
- Standardize melting point measurements using sealed capillary tubes and calibrated hot-stage microscopy (±1°C accuracy). Report heating rates (e.g., 1°C/min) .
- For HPLC, use a C18 column with isocratic elution (acetonitrile/water + 0.1% TFA) to ensure reproducibility. Calibrate retention times with internal standards (e.g., caffeine) .
Q. What statistical methods are recommended for analyzing SAR datasets with limited compound libraries?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
